molecular formula C11H15NO B312395 N-(2-ethylphenyl)propanamide

N-(2-ethylphenyl)propanamide

Cat. No.: B312395
M. Wt: 177.24 g/mol
InChI Key: RSQPZJUMXVEWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Ethylphenyl)propanamide is a propanamide derivative characterized by a 2-ethylphenyl group attached to the amide nitrogen. These derivatives often incorporate additional functional groups, such as sulfonyl, triazole, or piperidine moieties, to enhance biological activity or modulate physicochemical properties. For instance, derivatives like N-(2-ethylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9g) (Fig. 1) have been synthesized and evaluated for enzyme inhibition and protein-binding capabilities .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2-ethylphenyl)propanamide

InChI

InChI=1S/C11H15NO/c1-3-9-7-5-6-8-10(9)12-11(13)4-2/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

RSQPZJUMXVEWBR-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CC

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs of N-(2-ethylphenyl)propanamide, highlighting variations in substituents and their impact on molecular weight, melting point, and synthesis efficiency:

Compound ID Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
9g 4-Methoxyphenylsulfonyl, piperidinyl-triazole-sulfanyl C₃₁H₃₇N₅O₄S₂ 607.78 175.6 89
9h 4-Ethoxyphenyl, piperidinyl-triazole-sulfanyl C₃₁H₃₅N₅O₅S₂ 621.77 166.0 87
9i 2-Ethyl-6-methylphenyl, piperidinyl-triazole-sulfanyl C₃₂H₃₇N₅O₄S₂ 619.79 162.0 90
Naproxen Derivative 2,2-Diphenylethyl, naproxen moiety C₂₈H₂₇NO₃ 425.53 Not reported High
CAS 483993-91-5 3-Methylphenyl, tetrazole C₁₉H₂₁N₅O 335.40 Not reported Not reported

Key Observations :

  • Substituent Complexity : The addition of sulfonyl-triazole-piperidine groups (e.g., 9g–9i) increases molecular weight (>600 g/mol) compared to simpler analogs like the naproxen derivative (425.53 g/mol) .
  • Melting Points : Bulkier substituents correlate with higher melting points (e.g., 9g: 175.6°C vs. 9i: 162.0°C), likely due to enhanced intermolecular interactions .
  • Synthesis Efficiency : Yields for 9g–9i exceed 85%, indicating robust synthetic routes despite structural complexity .

Case Study: Naproxen Hybrids

The naproxen-derived N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () demonstrates how hybrid structures merge anti-inflammatory (naproxen) and neuroactive (tryptamine) components. This compound’s amide bond facilitates dual functionality, though its higher molecular weight (425.53 g/mol) may limit bioavailability compared to simpler analogs .

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